N-Ethyl-1,3-propanediamine
Overview
Description
N-Ethyl-1,3-propanediamine is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amino groups. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor. It is soluble in water, alcohols, and ethers, and is known for its strong basicity due to the presence of the amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-1,3-propanediamine can be synthesized through the reaction of methyleneamine with chloroethane. The reaction typically involves the addition of methyleneamine and chloroethane into a reaction vessel, followed by heating under controlled conditions for several hours. The product is then purified using solvent extraction or distillation methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-(ethylamino)propionitrile. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-Ethyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and coordination complexes.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, including drugs that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-Ethyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. This can result in the modulation of biochemical pathways, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
1,3-Propanediamine: Similar in structure but lacks the ethyl group.
N-Methyl-1,3-propanediamine: Contains a methyl group instead of an ethyl group.
N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups attached to the nitrogen atoms.
Uniqueness: N-Ethyl-1,3-propanediamine is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds and can result in different chemical and biological properties .
Properties
IUPAC Name |
N'-ethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGYWRBCQWKSSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065126 | |
Record name | N-Ethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-23-2 | |
Record name | N-Ethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10563-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-3-aminopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-1,3-propanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediamine, N1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W65IF5EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Ethyl-1,3-propanediamine used as an internal standard in the analysis of morantel residues?
A1: this compound shares structural similarities with the analyte of interest, N-methyl-1,3-propanediamine, which is a breakdown product of the drug morantel. This similarity in structure often translates to similar chemical behavior during sample preparation and analysis. [] Using a structurally similar internal standard helps to account for variations in extraction efficiency, derivatization yields, and instrument response, ultimately improving the accuracy and precision of the analytical method. []
Q2: How does the use of this compound improve the accuracy and precision of the analytical method for morantel residue determination?
A2: The addition of a known amount of this compound to the bovine liver sample before analysis allows scientists to normalize the signal of the analyte. [] This normalization corrects for potential losses during sample processing or variations in instrument response. By comparing the signal ratio of the analyte to the internal standard, researchers can more accurately quantify the original concentration of morantel residues in the liver tissue. [] This approach minimizes the impact of experimental variations, leading to more reliable and reproducible results.
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